N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide
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Overview
Description
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide is a complex organic compound that features a quinoline ring, a phenyl group, and a cyanomethyl group
Preparation Methods
The synthesis of N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline ring One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materialsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group, using reagents such as sodium hydride or alkyl halides
Scientific Research Applications
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological systems due to its unique structural features.
Medicine: It may serve as a lead compound for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases .
Comparison with Similar Compounds
N-(cyanomethyl)-N-phenyl-2-(quinolin-4-ylsulfanyl)acetamide can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with broad applications in medicinal chemistry.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinolin-4-ylsulfanyl-acetic acid: A related compound with different functional groups that may exhibit distinct biological activities
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-quinolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c20-11-13-22(15-6-2-1-3-7-15)19(23)14-24-18-10-12-21-17-9-5-4-8-16(17)18/h1-10,12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIVEOUIXXRFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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